molecular formula C12H10N2O4 B3913333 N-(2-methyl-3-nitrophenyl)furan-2-carboxamide

N-(2-methyl-3-nitrophenyl)furan-2-carboxamide

Cat. No.: B3913333
M. Wt: 246.22 g/mol
InChI Key: BCTFKKPXDJSIQZ-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrophenyl)furan-2-carboxamide: is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a nitrophenyl group, which is a benzene ring substituted with a nitro group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-nitrophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved by reacting the nitrophenyl-furan intermediate with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzene ring, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents such as thionyl chloride (SOCl2).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(2-methyl-3-nitrophenyl)furan-2-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial strains. It is also used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research has explored the potential of this compound as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell damage. The furan ring can interact with hydrophobic pockets in proteins, affecting their function and leading to biological effects such as enzyme inhibition.

Comparison with Similar Compounds

    N-(2-methyl-3-nitrophenyl)furan-3-carboxamide: Similar structure but with the carboxamide group at a different position on the furan ring.

    2-methyl-N-(2-methyl-3-nitrophenyl)furan-3-carboxamide: A methyl group is present on the furan ring, altering its chemical properties.

Uniqueness: N-(2-methyl-3-nitrophenyl)furan-2-carboxamide is unique due to its specific substitution pattern, which affects its reactivity and biological activity. The presence of both the nitro group and the furan ring provides a combination of redox activity and hydrophobic interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-8-9(4-2-5-10(8)14(16)17)13-12(15)11-6-3-7-18-11/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTFKKPXDJSIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-methyl-3-nitroaniline (1 mmol) in anhydrous diethyl ether was treated with 2-furoyl chloride (1.1 mmol) and pyridine (3.0 mmol) at 25° C. for 12 h. Extraction and chromatography afforded N-(2-furoyl)-2-methyl-3-nitroaniline as a white solid. TLC: Rf =0.41, 50% EtOAc-hexane.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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